molecular formula C12H16FNO5S2 B2418022 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride CAS No. 1773260-64-2

4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride

Cat. No. B2418022
M. Wt: 337.38
InChI Key: XCNUPWHBMHNUDN-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride, also known as DBDPE-SF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride is not fully understood, but it is believed to involve inhibition of certain enzymes and signaling pathways in cancer cells. In materials science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride acts as a flame retardant by releasing free radicals that interrupt the combustion process.

Biochemical And Physiological Effects

Studies have shown that 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. In materials science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been shown to significantly reduce the flammability of polymers and plastics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride in lab experiments is its high potency and selectivity against cancer cells. However, due to its potential toxicity and environmental concerns, caution should be exercised when handling and disposing of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride.

Future Directions

There are several future directions for research on 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the identification of potential applications in other fields, such as agriculture and energy storage. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride.

Synthesis Methods

4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can be synthesized through a series of chemical reactions involving 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl chloride and potassium fluoride. The reaction takes place in an organic solvent such as dimethylformamide, and the product is purified through recrystallization.

Scientific Research Applications

4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been shown to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs.
In materials science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been used as a flame retardant additive in various polymers and plastics due to its high thermal stability and low toxicity. This has significant implications for the development of safer and more environmentally friendly materials.
In environmental science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been identified as a potential emerging contaminant due to its widespread use in various consumer products. Studies have shown that 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can persist in the environment and potentially pose a risk to human health and the ecosystem.

properties

IUPAC Name

4-(2,5-dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S2/c1-9-8-19-10(2)7-14(9)21(17,18)12-5-3-11(4-6-12)20(13,15)16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUPWHBMHNUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride

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